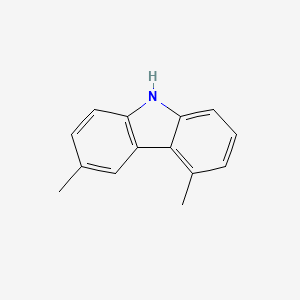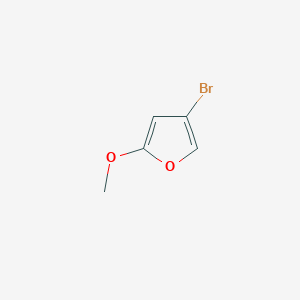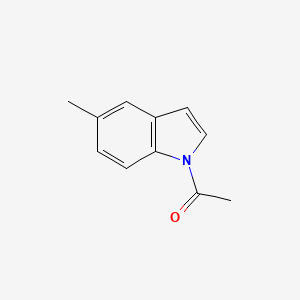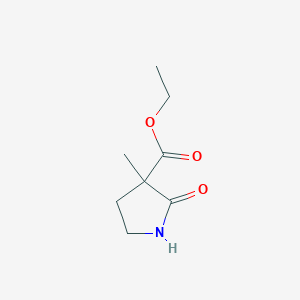
1,4-diphenylnaphthalene
Descripción general
Descripción
1,4-Diphenylnaphthalene is an organic compound with the molecular formula C22H16. It is a derivative of naphthalene, where two phenyl groups are attached to the 1 and 4 positions of the naphthalene ring. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various cellular components, potentially influencing cell signaling pathways .
Mode of Action
The exact mode of action of 1,4-diphenylnaphthalene is not well-documented. It may interact with its targets, leading to changes in cellular processes. For instance, it could potentially influence the function of proteins or enzymes, alter cellular signaling, or impact gene expression .
Biochemical Pathways
It could potentially influence various pathways depending on its targets and mode of action .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Depending on its targets and mode of action, it could potentially influence various cellular processes, leading to changes in cell function .
Action Environment
Environmental factors could potentially influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could impact how the compound interacts with its targets and exerts its effects .
Análisis Bioquímico
Biochemical Properties
1,4-Diphenylnaphthalene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The interaction between this compound and these enzymes can lead to the formation of reactive oxygen species, which can further participate in oxidative stress-related biochemical pathways . Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can activate the MAPK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzymes, which in turn affects various biochemical pathways. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling and gene expression . Additionally, it can induce oxidative stress by generating reactive oxygen species, which can cause damage to cellular components and affect overall cell function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . The degradation products can have different biochemical properties and may exert different effects on cells. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to chronic oxidative stress, resulting in sustained alterations in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce significant toxicity. Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models, likely due to the generation of reactive oxygen species and subsequent oxidative stress . Additionally, there may be threshold effects, where a certain dose is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and the levels of different metabolites within the cell. The interaction of this compound with these enzymes can also affect the metabolism of other compounds, leading to potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in certain cellular compartments . The distribution of this compound within the cell can influence its biochemical effects, as its localization can determine which biomolecules it interacts with.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound within the cell can also affect its interactions with other biomolecules and its overall biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diphenylnaphthalene can be synthesized through several methods. One common method involves the reaction of 1,2,5-triphenylphosphole with 1-diazoacenaphthen-2-one. This reaction forms a strained phosphole ylide intermediate, which upon heating, undergoes rearrangement to yield this compound.
Another method involves the thermolysis of o-bromophenol in the presence of 1,2,5-triphenylphosphole. This reaction gives bromobenzene, diphenyl phenylphosphonate, and this compound as major products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diphenylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl rings or the naphthalene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
1,4-Diphenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Diphenylnaphthalene
- 1,3-Diphenylnaphthalene
- 2,3-Diphenylnaphthalene
Comparison
1,4-Diphenylnaphthalene is unique due to the specific positioning of the phenyl groups on the naphthalene ring. This positioning can influence its chemical reactivity and physical properties compared to other diphenylnaphthalene isomers. For example, the 1,4-isomer may exhibit different electronic and steric effects compared to the 1,2- or 1,3-isomers, leading to variations in their chemical behavior and applications .
Propiedades
IUPAC Name |
1,4-diphenylnaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16/c1-3-9-17(10-4-1)19-15-16-20(18-11-5-2-6-12-18)22-14-8-7-13-21(19)22/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLSPHDWEPSUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229791 | |
| Record name | Naphthalene, 1,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20229791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796-30-5 | |
| Record name | Naphthalene, 1,4-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000796305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC172583 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20229791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(Imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol](/img/structure/B3358324.png)

![1,3-Dihydroimidazo[4,5-b]pyrazine-2-thione](/img/structure/B3358347.png)

![3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile](/img/structure/B3358364.png)

![3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine](/img/structure/B3358377.png)
![1-(Hydroxymethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3358380.png)

